molecular formula C17H26N2O B7473521 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Cat. No. B7473521
M. Wt: 274.4 g/mol
InChI Key: XZPFCXCJYDHNIP-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as A-836,339, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide acts as a selective κ-opioid receptor agonist, which means that it binds to and activates this receptor. The κ-opioid receptor is involved in the regulation of pain, stress, and addiction. Activation of this receptor by 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide results in the modulation of neurotransmitter release, which can lead to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to produce analgesic effects in animal models of pain. It has also been demonstrated to reduce the rewarding effects of drugs of abuse, such as cocaine and opioids. In addition, 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been found to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in lab experiments is its selectivity for the κ-opioid receptor, which allows for more precise targeting of this receptor. However, one limitation is that the effects of 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide may vary depending on the species and strain of animal used, as well as the specific experimental conditions.

Future Directions

There are several future directions for research on 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One area of interest is the development of more selective and potent κ-opioid receptor agonists for use in pain and addiction treatment. Another direction is the investigation of the potential use of 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide and its potential limitations in lab experiments.
In conclusion, 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a chemical compound with potential therapeutic applications in the treatment of pain, addiction, and psychiatric disorders. Its selectivity for the κ-opioid receptor makes it a promising candidate for further research, and future studies may lead to the development of more effective treatments for these conditions.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves several steps, including the reaction of 2,4-dimethylbenzoyl chloride with 1-propan-2-ylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to selectively activate the κ-opioid receptor, which plays a key role in regulating pain and addiction. 2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)19-9-7-15(8-10-19)18-17(20)16-6-5-13(3)11-14(16)4/h5-6,11-12,15H,7-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPFCXCJYDHNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

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